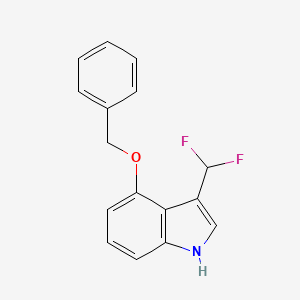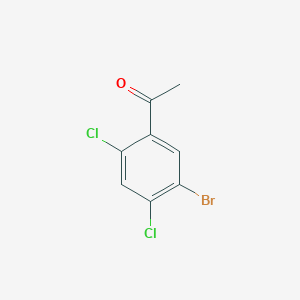![molecular formula C14H15ClO B13427921 (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 4-chlorophenyl ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a reaction between 4-chlorobenzyl chloride and a suitable acetylene derivative under basic conditions.
Cyclohexane Ring Formation: The ethynyl intermediate is then subjected to a cyclization reaction to form the cyclohexane ring. This step often requires the use of a strong base and a suitable solvent.
Hydroxyl Group Introduction: The final step involves the introduction of the hydroxyl group at the desired position on the cyclohexane ring. This can be achieved through a hydroxylation reaction using an oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine: Another compound with a 4-chlorophenyl group, but with different substituents and structural features.
(1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane: A compound with a similar cyclohexane ring structure but different substituents.
Uniqueness
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring, hydroxyl group, and 4-chlorophenyl ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C14H15ClO |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H15ClO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1 |
InChI 键 |
XVOLRDZPUKKXEW-OCCSQVGLSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Cl)O |
规范 SMILES |
C1CCC(C(C1)C#CC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


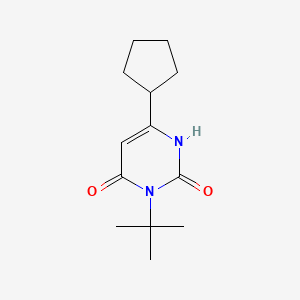
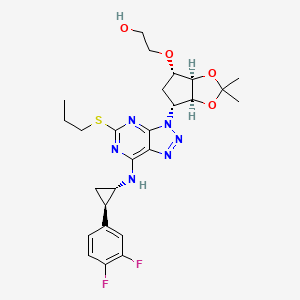
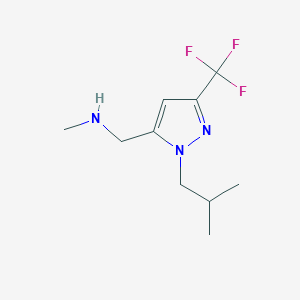

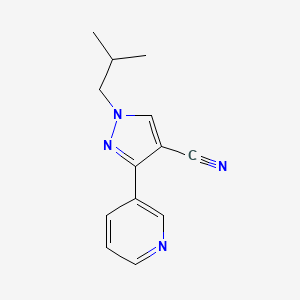
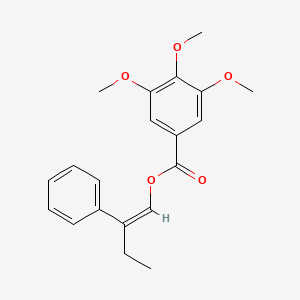
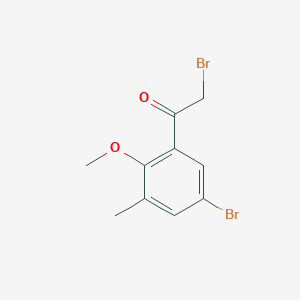
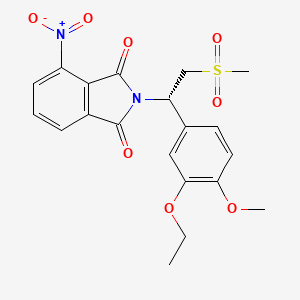
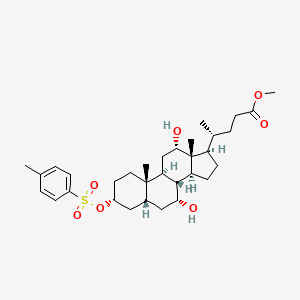
![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)

